molecular formula C8H8ClFN2O B1621096 N-(4-amino-2-chloro-6-fluorophenyl)acetamide CAS No. 218929-90-9

N-(4-amino-2-chloro-6-fluorophenyl)acetamide

Cat. No. B1621096
CAS RN: 218929-90-9
M. Wt: 202.61 g/mol
InChI Key: BRBJEVPAGDWZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-amino-2-chloro-6-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H8ClFN2O . It has a molecular weight of 202.613 Da . This compound belongs to the class of organic compounds known as carboximidic acids .


Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-chloro-6-fluorophenyl)acetamide” can be represented by the canonical SMILES string: CC(=O)NC1=C(C=C(C=C1Cl)N)F . The InChI key for this compound is BRBJEVPAGDWZTL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-amino-2-chloro-6-fluorophenyl)acetamide” are not detailed in the literature, compounds of similar structure are often involved in reactions such as the Sandmeyer reaction .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The study by Magadum and Yadav (2018) explored chemoselective acetylation processes using immobilized lipase, highlighting the synthesis of intermediates for antimalarial drugs. This research illustrates how specific acetylation techniques can be applied to synthesize compounds with potential pharmacological applications, akin to the synthesis processes that might involve N-(4-amino-2-chloro-6-fluorophenyl)acetamide in drug development (Magadum & Yadav, 2018).

Metabolic Studies for Herbicide Safety

Coleman et al. (2000) conducted comparative metabolism studies on chloroacetamide herbicides, revealing how these compounds are processed in human and rat liver microsomes. Such studies are crucial for understanding the safety and environmental impact of chemicals, including those structurally related to N-(4-amino-2-chloro-6-fluorophenyl)acetamide, ensuring they are metabolized without forming harmful byproducts (Coleman et al., 2000).

Investigations into PI3K/mTOR Inhibition

Research by Stec et al. (2011) on the structure-activity relationships of dual inhibitors for PI3K/mTOR, including various heterocycles to improve metabolic stability, showcases the application of complex acetamide derivatives in developing cancer therapies. This research underscores the potential of compounds like N-(4-amino-2-chloro-6-fluorophenyl)acetamide in the design of targeted therapies for cancer (Stec et al., 2011).

Synthesis and Anticancer Activity

Sharma et al. (2018) detailed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, focusing on its anticancer activity. Such studies highlight the significance of acetamide derivatives in developing new anticancer agents, demonstrating the broader relevance of acetamide-based compounds in therapeutic research (Sharma et al., 2018).

Environmental Impact and Safety Evaluation

Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide as potential pesticides, providing insights into the environmental applications and safety evaluation of acetamide compounds. This research is crucial for developing safer and more effective agrochemicals, showing the environmental relevance of compounds related to N-(4-amino-2-chloro-6-fluorophenyl)acetamide (Olszewska et al., 2008).

properties

IUPAC Name

N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBJEVPAGDWZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381467
Record name N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chloro-6-fluorophenyl)acetamide

CAS RN

218929-90-9
Record name N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Reactant of Route 3
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Reactant of Route 6
N-(4-amino-2-chloro-6-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.